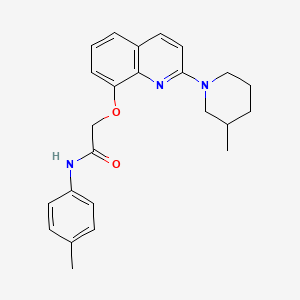![molecular formula C29H35N9O3 B2573259 (1R)-1-[5-(1-Methyl-4-{4-[(3-methylpyridin-2-yl)[(3R)-piperidin-3-yl]carbamoyl]phenyl-1H-pyrazol-5-yl)-2h-1,2,3,4-tetrazol-2-yl]ethyl 2-methylpropanoate CAS No. 1632250-93-1](/img/structure/B2573259.png)
(1R)-1-[5-(1-Methyl-4-{4-[(3-methylpyridin-2-yl)[(3R)-piperidin-3-yl]carbamoyl]phenyl-1H-pyrazol-5-yl)-2h-1,2,3,4-tetrazol-2-yl]ethyl 2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-[5-(1-Methyl-4-{4-[(3-methylpyridin-2-yl)[(3R)-piperidin-3-yl]carbamoyl]phenyl-1H-pyrazol-5-yl)-2h-1,2,3,4-tetrazol-2-yl]ethyl 2-methylpropanoate is a useful research compound. Its molecular formula is C29H35N9O3 and its molecular weight is 557.659. The purity is usually 95%.
BenchChem offers high-quality (1R)-1-[5-(1-Methyl-4-{4-[(3-methylpyridin-2-yl)[(3R)-piperidin-3-yl]carbamoyl]phenyl-1H-pyrazol-5-yl)-2h-1,2,3,4-tetrazol-2-yl]ethyl 2-methylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R)-1-[5-(1-Methyl-4-{4-[(3-methylpyridin-2-yl)[(3R)-piperidin-3-yl]carbamoyl]phenyl-1H-pyrazol-5-yl)-2h-1,2,3,4-tetrazol-2-yl]ethyl 2-methylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Molecular Imaging
The compound has been used in the synthesis of specific agents for molecular imaging, particularly in Positron Emission Tomography (PET). For instance, a study by (Wang et al., 2018) describes the synthesis of a related compound for imaging of the IRAK4 enzyme, relevant in neuroinflammation. This showcases the compound's potential in the development of novel imaging agents.
Anticancer Research
Compounds structurally similar to the one have been explored for their anticancer properties. For example, a compound described in a patent by (ロバート ヘンリー,ジェームズ, 2006) inhibits Aurora A, which may be useful in cancer treatment. This indicates the compound’s potential role in developing new anticancer therapies.
Antibacterial and Anti-TB Activities
Studies on derivatives of the compound have shown significant antibacterial and anti-TB activities. (Megha et al., 2023) synthesized derivatives that showed better activity against selected pathogenic strains, emphasizing its relevance in antibiotic research.
Biological Activities in Diverse Systems
The compound's derivatives have shown activity in various biological systems. For instance, (Temple and Rener, 1992) observed that both S- and R-isomers of a related compound were active in several biological systems, hinting at the versatility of these compounds in biological research.
Antifungal and Antimicrobial Activities
The compound's derivatives have demonstrated antimicrobial and antifungal properties. A study by (Aneja et al., 2011) synthesized new compounds with remarkable antifungal and antibacterial activities, further underscoring the compound's potential in developing antimicrobial agents.
Antiviral Activity
The compound has also shown potential in antiviral research. A study by (Bernardino et al., 2007) demonstrated that derivatives of the compound exhibited antiviral activity against various viruses, highlighting its potential application in antiviral drug development.
Propriétés
IUPAC Name |
[(1R)-1-[5-[2-methyl-4-[4-[(3-methylpyridin-2-yl)-[(3R)-piperidin-3-yl]carbamoyl]phenyl]pyrazol-3-yl]tetrazol-2-yl]ethyl] 2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N9O3/c1-18(2)29(40)41-20(4)38-34-26(33-35-38)25-24(17-32-36(25)5)21-10-12-22(13-11-21)28(39)37(23-9-7-14-30-16-23)27-19(3)8-6-15-31-27/h6,8,10-13,15,17-18,20,23,30H,7,9,14,16H2,1-5H3/t20-,23-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRFGLSNTOSWHI-NFBKMPQASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N(C2CCCNC2)C(=O)C3=CC=C(C=C3)C4=C(N(N=C4)C)C5=NN(N=N5)C(C)OC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=CC=C1)N([C@@H]2CCCNC2)C(=O)C3=CC=C(C=C3)C4=C(N(N=C4)C)C5=NN(N=N5)[C@@H](C)OC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N9O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-[5-(1-methyl-4-{4-[(3-methylpyridin-2-yl)[(3R)-piperidin-3-yl]carbamoyl]phenyl}-1H-pyrazol-5-yl)-2H-1,2,3,4-tetrazol-2-yl]ethyl 2-methylpropanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-5,7-dimethyl-2-((4-(2-nitro-4-(trifluoromethyl)phenyl)piperazin-1-yl)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2573181.png)
![5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2573182.png)
![3-({[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl}amino)-4-methoxybenzamide](/img/structure/B2573183.png)
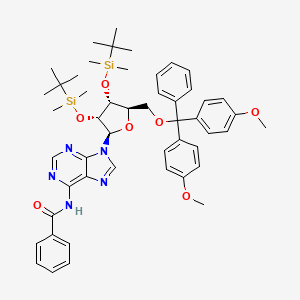
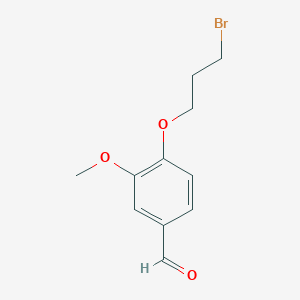
![4-[2-[(E)-2-(6-chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid](/img/structure/B2573190.png)
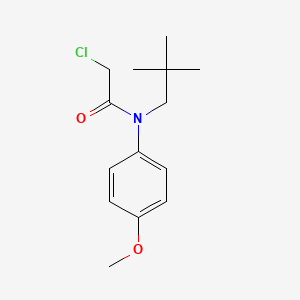

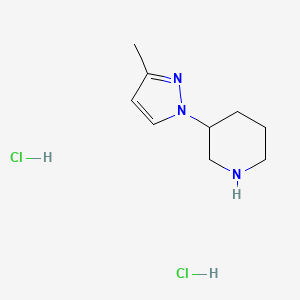
![2-Methyl-6-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2573195.png)

